2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine
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Overview
Description
2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various bioactive molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of anti-tuberculosis activity, it may inhibit key enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold with a wide range of applications in medicinal chemistry.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
2-Chloromethylimidazo[1,2-a]pyridine: Used as an intermediate in the synthesis of bioactive imidazo[1,2-a]pyridines.
Uniqueness
2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its oxolan-3-yloxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(oxolan-3-yloxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-14-7-10(13-12(14)3-1)8-16-11-4-6-15-9-11/h1-3,5,7,11H,4,6,8-9H2 |
InChI Key |
POLIKZSNJMEIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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